(2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid: is a unique amino acid derivative characterized by its bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the functionalization of the bicyclic structure.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may yield saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid is used as a building block for synthesizing more complex molecules .
Biology: In biology, this compound can be used to study the effects of bicyclic amino acids on protein structure and function.
Medicine: In medicine, (2S)-2-amino-2-{bicyclo[22
Industry: In industry, this compound can be used in the synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism by which (2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.1.1]hexane derivatives: These compounds share a similar bicyclic structure but differ in the ring size and substitution patterns.
2-azabicyclo[2.2.1]heptanes: These compounds have a similar bicyclic framework but include a nitrogen atom in the ring.
Uniqueness: The uniqueness of (2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid lies in its specific bicyclic structure and the presence of an amino acid moiety, which allows for diverse chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H13NO2 |
---|---|
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(2-bicyclo[2.2.1]hept-5-enyl)acetic acid |
InChI |
InChI=1S/C9H13NO2/c10-8(9(11)12)7-4-5-1-2-6(7)3-5/h1-2,5-8H,3-4,10H2,(H,11,12)/t5?,6?,7?,8-/m0/s1 |
InChI-Schlüssel |
IHDSFYHRZSBSGS-AWEWAEBESA-N |
Isomerische SMILES |
C1C2CC(C1C=C2)[C@@H](C(=O)O)N |
Kanonische SMILES |
C1C2CC(C1C=C2)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.